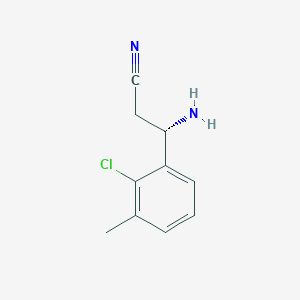

(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile

Description

(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile is a chiral nitrile derivative featuring a stereogenic center at the C3 position. Its structure includes a 2-chloro-3-methylphenyl substituent, an amino group, and a nitrile functional group. The stereochemistry (3S configuration) is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles.

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11ClN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |

InChI Key |

QXBDIEGLGGFSJQ-VIFPVBQESA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](CC#N)N)Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CC#N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Amino Nitrile Formation via Strecker-Type Synthesis

A common method to prepare amino nitriles is the Strecker synthesis, which involves:

- Condensation of an aldehyde or ketone with ammonia or an amine.

- Subsequent addition of cyanide ion to form the amino nitrile.

For (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile, the corresponding 2-chloro-3-methylbenzaldehyde is reacted with an ammonia source and cyanide under stereoselective conditions to favor the (3S) isomer.

Enantioselective Catalysis

Enantioselective catalysis using chiral catalysts or auxiliaries can be employed to induce the desired stereochemistry at the amino-bearing carbon. Catalysts such as chiral Lewis acids or organocatalysts facilitate the asymmetric addition of cyanide to imines derived from the corresponding aldehyde and ammonia.

Reductive Amination of 2-Chloro-3-methylphenylpropanenitrile Precursors

Alternatively, a nitrile-containing precursor with a ketone or aldehyde functionality can undergo reductive amination with ammonia or amine sources under chiral control to yield the desired amino nitrile.

Comparative Synthesis Data Table

| Parameter | Typical Conditions | Outcome | Comments |

|---|---|---|---|

| Cyanide source | KCN or NaCN, 1.1–1.5 equiv | High conversion | Toxic reagents require safety measures |

| Chiral catalyst | Chiral amine or metal complex, 5–10 mol% | Enantiomeric excess (ee) >90% | Catalyst choice critical for stereoselectivity |

| Temperature | 0–25 °C | Optimal stereocontrol | Higher temps reduce selectivity |

| Solvent | Methanol, ethanol | Good solubility and reaction rate | Protic solvents stabilize intermediates |

| Reaction time | 2–6 hours | Complete conversion | Monitored by TLC or HPLC |

| Yield | 70–90% isolated | High yield | Purity >98% after purification |

Alternative Synthetic Routes

Chiral Pool Synthesis

Starting from chiral amino acids or amino alcohols, the phenyl ring can be introduced via cross-coupling reactions (e.g., Suzuki or Negishi coupling) with appropriate halogenated aromatic precursors, followed by functional group transformations to install the nitrile.

Enzymatic Resolution

Racemic mixtures of 3-amino-3-(2-chloro-3-methylphenyl)propanenitrile can be resolved enzymatically using transaminases or amidases to selectively convert one enantiomer, allowing isolation of the (3S) enantiomer.

Research Findings and Optimization

- Use of dimethyl sulfate as a methylating agent in related pyrimidine derivatives has been shown to improve yield and safety profiles, suggesting methylation steps in synthetic sequences can be optimized similarly.

- The choice of base (e.g., potassium carbonate) and solvent (e.g., methyl isobutyl ketone) affects reaction efficiency and impurity profiles.

- Temperature control is critical for maintaining stereochemical integrity during cyanide addition and subsequent transformations.

- Purification steps involving recrystallization from isopropyl alcohol or n-propanol afford high-purity products suitable for pharmaceutical applications.

Summary Table of Key Synthetic Parameters

| Synthetic Step | Key Reagents | Solvent | Temperature | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|---|---|

| Imine formation | 2-chloro-3-methylbenzaldehyde, ammonia | Methanol | Room temp | >95 | N/A | Rapid condensation |

| Cyanide addition | KCN, chiral catalyst | Methanol/ethanol | 0–25 °C | 75–85 | >90 | Stereoselective step |

| Workup & purification | Aqueous extraction, recrystallization | Isopropyl alcohol | Ambient | 90+ | Maintained | Ensures product quality |

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are used under basic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Introduction of various functional groups like methoxy or thiol groups.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C10H11ClN2 and a molecular weight of approximately 210.66 g/mol. Its structure allows it to participate in several chemical reactions:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The nitrile group can be reduced to yield primary amines.

- Substitution : The chloro group on the phenyl ring can undergo nucleophilic substitution.

These reactions make (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile a versatile intermediate in organic synthesis.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of new chemical entities with desired properties.

Biology

Research has indicated that (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile may interact with biological macromolecules, potentially influencing biochemical pathways. Its structural features suggest it could act as a ligand for specific proteins or enzymes, making it valuable for studying protein-ligand interactions.

Medicine

The compound is being explored for its therapeutic properties, particularly as a precursor in drug development. Its ability to modulate biological activity positions it as a candidate for anti-inflammatory or anticancer therapies.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals and materials due to its unique reactivity profile.

Preliminary studies have suggested that compounds structurally related to (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile exhibit notable biological activities, including:

- Anti-inflammatory Effects : Related compounds have shown the ability to inhibit NF-kB/AP-1 reporter activity, indicating potential anti-inflammatory properties.

- Binding Affinity Studies : Molecular docking studies reveal that similar compounds can effectively bind to protein targets involved in inflammatory responses.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| (3S)-3-Amino-3-(2-chlorophenyl)propanenitrile | Anti-inflammatory | TBD | Lacks methoxy group |

| (3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile | Analgesic | TBD | Lacks chloro group |

| (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile | Anticancer | TBD | Has methyl instead of methoxy |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study involving related compounds highlighted their capacity to inhibit inflammatory pathways, which may also apply to (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile based on its structural similarities.

- Binding Affinity Studies : Research indicates that compounds with similar structures can effectively bind to protein targets involved in inflammation, suggesting potential therapeutic applications for this compound and its analogs.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The chloro-substituted methylphenyl group can influence the compound’s lipophilicity and binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile with three closely related analogs from the evidence:

Key Observations:

- Substituent Effects : The position and nature of substituents significantly influence molecular weight and polarity. Bromine (Br) in increases molecular weight by ~76 g/mol compared to fluorine (F) in and .

- Chlorine vs.

- Availability : Commercial availability varies; is discontinued, while remains accessible, suggesting differing research or industrial demand.

Biological Activity

(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile is an organic compound characterized by its unique structural features, including an amino group, a nitrile group, and a chlorinated phenyl ring. Its molecular formula is , with a molar mass of approximately 194.66 g/mol. The compound's chirality at the 3-position of the propanenitrile chain influences its biological activity and interactions with various biological targets.

The compound exhibits several notable chemical properties:

- Functional Groups : The amino group can engage in nucleophilic substitutions, while the nitrile group can undergo hydrolysis to yield carboxylic acids.

- Chlorinated Phenyl Ring : This structure allows for electrophilic aromatic substitution reactions, enhancing its reactivity in organic synthesis and medicinal chemistry applications.

Biological Activity

Research on (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile indicates potential biological activities, including anti-inflammatory and anticancer properties. Similar compounds have been shown to modulate various biochemical pathways, although specific studies on this compound remain limited.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The amino and nitrile groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.

- Signaling Pathways : The compound may influence cellular processes by participating in signaling pathways that regulate inflammation and cancer progression .

Case Studies and Research Findings

While direct studies on (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile are scarce, related compounds provide insights into its potential activities:

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB. For instance, certain derivatives showed IC50 values below 50 µM in cell-based assays .

- Anticancer Properties : Research has indicated that compounds containing similar functional groups can inhibit cell proliferation in various cancer cell lines. For example, one study reported potent inhibitory effects against MDA-MB-231 breast cancer cells, suggesting that (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile may also exhibit selective cytotoxicity against cancer cells while sparing normal cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing (3S)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example:

- Chiral Pool Strategy : Use (S)-configured amino acid precursors (e.g., L-alanine derivatives) coupled with 2-chloro-3-methylphenyl groups via nitrile formation.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or salen complexes) in Strecker or Henry reactions to introduce the stereocenter .

- Post-Synthesis Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

Key analytical tools include chiral HPLC (e.g., Chiralpak® columns) and polarimetry for purity validation .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify the aromatic substitution pattern (2-chloro-3-methylphenyl), nitrile group (~110 ppm in ¹³C), and stereochemistry via coupling constants .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

- Purity Assessment : Use GC-HRToF (gas chromatography-high-resolution time-of-flight) for trace impurity profiling .

Q. What strategies are recommended for optimizing enantiomeric excess (ee) during synthesis?

- Methodological Answer :

- Kinetic Resolution : Use enzymes (e.g., lipases or esterases) to selectively hydrolyze one enantiomer .

- Dynamic Kinetic Resolution : Combine asymmetric catalysis with racemization catalysts (e.g., Shvo’s catalyst) to maximize yield and ee .

- Process Optimization : Adjust reaction temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading to minimize racemization .

Advanced Research Questions

Q. How can enzymatic methods be leveraged for the stereoselective synthesis of this compound?

- Methodological Answer :

- Enzyme Engineering : Modify monooxygenases (e.g., EC 1.14.14.15) to accept (2-chloro-3-methylphenyl) substrates by directed evolution or rational design .

- Biocatalytic Cascades : Pair nitrilases with aminotransferases to convert prochiral nitriles into enantiopure amines .

- Immobilization : Use cross-linked enzyme aggregates (CLEAs) to enhance enzyme stability and reusability in non-aqueous media .

Q. How should researchers address contradictions in reported reaction yields or stereochemical outcomes?

- Methodological Answer :

- Mechanistic Studies : Conduct DFT calculations to identify transition states and stereochemical bottlenecks (e.g., steric hindrance from the 2-chloro-3-methyl group) .

- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation and side reactions (e.g., nitrile hydrolysis to carboxylic acids) .

- Reproducibility Checks : Validate solvent purity (e.g., anhydrous conditions for Grignard reactions) and catalyst batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.